molecular formula C7H9BrINS B14909629 2-Bromo-4-(tert-butyl)-5-iodothiazole

2-Bromo-4-(tert-butyl)-5-iodothiazole

Cat. No.: B14909629
M. Wt: 346.03 g/mol
InChI Key: OEFSDXCYALIWRK-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)-5-iodothiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine, tert-butyl, and iodine substituents on the thiazole ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-5-iodothiazole typically involves the halogenation of a thiazole precursor. One common method is the bromination and iodination of 4-(tert-butyl)thiazole. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be achieved using N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by iodination using iodine monochloride (ICl) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)-5-iodothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted thiazoles, while coupling reactions can produce biaryl thiazole derivatives.

Scientific Research Applications

2-Bromo-4-(tert-butyl)-5-iodothiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)-5-iodothiazole involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the thiazole ring structure allows it to participate in multiple biochemical processes. For example, it can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(tert-butyl)aniline: Similar in structure but lacks the iodine atom and thiazole ring.

    2-Bromo-4-(tert-butyl)phenol: Contains a phenol group instead of a thiazole ring.

    2-Bromo-4,6-di-tert-butylphenol: Contains two tert-butyl groups and a phenol ring

Uniqueness

2-Bromo-4-(tert-butyl)-5-iodothiazole is unique due to the combination of bromine, tert-butyl, and iodine substituents on the thiazole ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C7H9BrINS

Molecular Weight

346.03 g/mol

IUPAC Name

2-bromo-4-tert-butyl-5-iodo-1,3-thiazole

InChI

InChI=1S/C7H9BrINS/c1-7(2,3)4-5(9)11-6(8)10-4/h1-3H3

InChI Key

OEFSDXCYALIWRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)Br)I

Origin of Product

United States

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